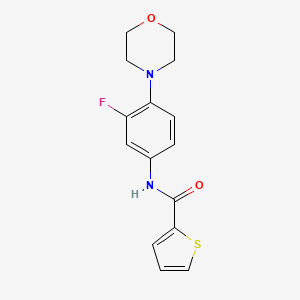

N-(3-氟-4-吗啉基苯基)-2-噻吩甲酰胺

描述

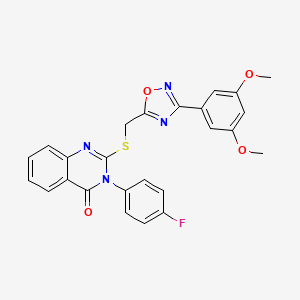

N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are responsible for preventing the programmed cell death of cancer cells, making them an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

科学研究应用

Antibacterial Properties

This compound has been used in the synthesis of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which were screened for their in vitro antibacterial properties . These compounds exhibited significant antibacterial activity against medicinally relevant gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes .

DNA Gyrase Inhibitors

The synthesized compounds were also screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .

Synthesis of Linezolid

Linezolid, a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics, can be prepared using this compound . The process involves reacting methyl 3-fluoro-4-morphinolino phenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane .

Treatment of Bacterial Infections

Linezolid, synthesized from this compound, is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . It is used for the treatment of serious infections, including skin infections and pneumonia .

Drug Design

The compound is used in the design of new drugs due to its extensive range of potential applications . Heterocyclic motifs, including the tetrazole group, have received considerable attention in drug design .

Development of New Intermediates

The compound is used in the development of new intermediates in the synthesis of Linezolid . For example, ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one is a new intermediate developed from this compound .

作用机制

Target of Action

The compound, also known as “N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide”, is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial 23S ribosomal RNA of the 50S subunit .

Mode of Action

The compound exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition of protein synthesis results in the bacteriostatic effect against both enterococci and staphylococci and bactericidal effect against most isolates of streptococci .

Biochemical Pathways

The compound’s interaction with the 23S ribosomal RNA affects the protein synthesis pathway in bacteria. By preventing the formation of the 70S initiation complex, it disrupts the process of translation, one of the key steps in the central dogma of molecular biology. This disruption affects the ability of the bacteria to produce essential proteins, leading to inhibition of bacterial growth and reproduction .

Pharmacokinetics

The metabolism and excretion pathways would likely involve hepatic metabolism and renal excretion, common routes for many antibiotics .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and reproduction. By binding to the 23S ribosomal RNA and preventing the formation of the 70S initiation complex, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . This leads to a bacteriostatic effect against enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .

属性

IUPAC Name |

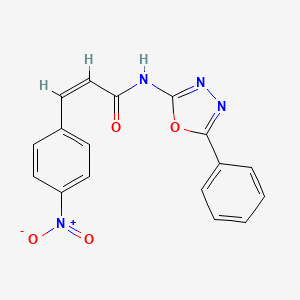

N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTFOWHXHOWGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329891 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-fluoro-4-morpholinophenyl)-2-thiophenecarboxamide | |

CAS RN |

478079-71-9 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)

![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)

![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)